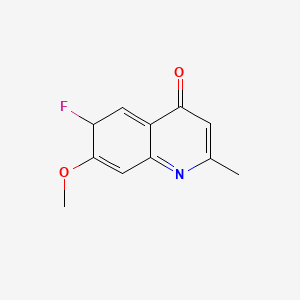
N-(4,5-dimethyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their coupling with the piperazine derivative. Key steps include:
Formation of the Thiophene Intermediate: This involves the reaction of 4,5-dimethylthiophene with appropriate reagents under controlled conditions.
Synthesis of the Furan Intermediate: This step includes the preparation of furan-2-carboxylic acid, which is then activated for coupling.
Coupling Reaction: The thiophene and furan intermediates are coupled with 4-methylphenyl and 4-methylpiperazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or furan derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene or furan derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE: shares structural similarities with other thiophene and furan derivatives, as well as compounds containing piperazine moieties.
Uniqueness
- The unique combination of thiophene, furan, and piperazine in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O2S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H29N3O2S/c1-16-7-9-19(10-8-16)22(27-13-11-26(4)12-14-27)21-17(2)18(3)30-24(21)25-23(28)20-6-5-15-29-20/h5-10,15,22H,11-14H2,1-4H3,(H,25,28) |
InChI Key |
QPMRIGGEHMPDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)


![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)

![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)
![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)


![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



